N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
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Description
N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H19F4N5OS and its molecular weight is 501.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-Fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
C24H19F4N5OS
This structure includes a triazole moiety known for its diverse biological activities. The presence of fluorine and sulfur atoms enhances its chemical properties and potential efficacy as a therapeutic agent.
Antifungal Activity
- Mechanism of Action : The 1,2,4-triazole core is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis, which is critical for fungal cell membrane integrity. This action results in fungicidal effects against various fungal pathogens.
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Efficacy Studies :
- A study highlighted that derivatives of 1,2,4-triazoles exhibit significant antifungal activity with effective concentrations (EC50) ranging from 0.0087 to 0.0309 g L against strains such as Gibberella nicotiancola and Gibberella saubinetii .
- Specific derivatives have shown higher potency compared to established antifungal agents like triadimefon .
Anticancer Activity
- In Vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a screening of drug libraries identified this compound as a promising anticancer agent through multicellular spheroid models .
- Structure-Activity Relationship (SAR) :
Study 1: Antifungal Efficacy
A recent investigation demonstrated that the compound's antifungal derivatives outperformed traditional antifungals in inhibiting Aspergillus species. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of common treatments .
Study 2: Anticancer Potential
In a study focused on breast cancer cell lines, this compound exhibited IC50 values indicating strong cytotoxicity compared to control groups .
Comparative Analysis Table
Properties
CAS No. |
618441-26-2 |
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Molecular Formula |
C24H19F4N5OS |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-phenyl-5-[[2-(trifluoromethyl)anilino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19F4N5OS/c25-16-10-12-17(13-11-16)30-22(34)15-35-23-32-31-21(33(23)18-6-2-1-3-7-18)14-29-20-9-5-4-8-19(20)24(26,27)28/h1-13,29H,14-15H2,(H,30,34) |
InChI Key |
CGKYAOVJZHPKGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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